molecular formula C10H12N2O B8790250 6-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 118420-86-3

6-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B8790250
CAS No.: 118420-86-3
M. Wt: 176.21 g/mol
InChI Key: GKHPDWUKQJHOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

118420-86-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-butyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-2-3-4-9-6-5-8(7-11)10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

GKHPDWUKQJHOBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C(=O)N1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (20.5 mL, 2 eq) in THF (200 mL) was cooled to −5° C. n-Butyllithium (53.5 mL, 2.9 M in hexanes, 2 eq) was added over 10 minutes. The solution was allowed to rise to 0° C., stirred for 0.5 hours, then cooled again to −30° C. 3-Cyano-6-methyl-2(1H)pyridinone (10 g, 75 mmol) was added portionwise, and the mixture was allowed to warm to room temperature and stirred for 2 hours. The solution was then cooled to −50° C., and 1-bromopropane (6.8 mL, 1 eq) was added. The solution was allowed to warm to room temperature, stirred for 1 hour, and then quenched with a saturated ammonium chloride solution. The THF was evaporated and the aqueous phase extracted with DCM (2×100 mL). The organics were washed with saturated aqueous NaCl, dried over Na2SO4, and evaporated to yield intermediate (24a) as an orange solid (10.8 g, 61 mmol), which was used without further purification. MS m/z: [M+H+] calcd for C10H12N20, 177.2; found 177.0. 1H-NMR (DMSO) 7.87 (1H, d), 6.05 (1H, d), 2.38 (2H, t), 1.41 (2H, m), 1.15 (2H, m), 0.93 (1H, d), 0.73 (3H, t).
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
53.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three

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